Potassium;4-methyl-3-nitrophenolate
Description
Potassium;4-methyl-3-nitrophenolate (IUPAC name: potassium 4-methyl-3-nitrophenolate) is the potassium salt of 4-methyl-3-nitrophenol. Its molecular formula is C₇H₆KNO₃, derived from the deprotonation of the parent phenol, 4-methyl-3-nitrophenol (C₇H₇NO₃; CAS 2042-14-0) . The compound features a methyl group at the 4-position and a nitro group at the 3-position on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
potassium;4-methyl-3-nitrophenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.K/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4,9H,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZCSKQVFCHZBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[O-])[N+](=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Sodium 4-Nitrophenolate
Molecular Formula : C₆H₄NNaO₃
Key Properties :
- Substituents: A single nitro group at the 4-position.
- Solubility: Highly water-soluble due to the sodium counterion and polar nitro group.
- Applications: Widely used as a substrate in ELISA for alkaline phosphatase detection, producing yellow 4-nitrophenol (λmax = 405 nm) upon enzymatic cleavage . Contrast:
- The absence of a methyl group in sodium 4-nitrophenolate enhances its hydrophilicity compared to the methyl-substituted potassium derivative. Sodium salts generally exhibit higher aqueous solubility than potassium analogs, though this can vary with substituent effects .
Potassium 4-Nitrophenolate Monohydrate
Molecular Formula: C₆H₄KNO₃·H₂O Key Properties:
- Substituents: Nitro group at the 4-position.
- Crystal Structure: Forms monohydrate crystals with coordinated water molecules, stabilizing the lattice via hydrogen bonds .
- Melting Point: 245–247°C, indicative of strong ionic interactions in the solid state.
Contrast : - The 4-nitro substitution in this compound versus the 3-nitro-4-methyl pattern in the target compound leads to differences in molecular symmetry and packing efficiency.
4-Methyl-3-nitrophenol (Parent Compound)
Molecular Formula: C₇H₇NO₃ Key Properties:
- pKa: Estimated to be ~7–8 (similar to nitrophenols), making it a weak acid. Deprotonation to form the phenolate increases solubility in polar solvents.
- Applications: Primarily used as a precursor for synthesizing its potassium salt. Methyl groups can enhance lipophilicity, which may favor membrane permeability in pharmaceutical contexts .
Comparative Data Table
Key Research Findings
Substituent Effects: The 3-nitro-4-methyl substitution in this compound introduces steric and electronic effects distinct from 4-nitro derivatives.
Crystal Engineering: Potassium nitrophenolates often form hydrated crystals with hydrogen-bonded networks.
This may reflect steric interference with enzyme active sites or altered solubility profiles .
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